N-Desalkyl-itraconazole
Overview
Description
N-Desalkyl-itraconazole is a major metabolite of itraconazole, a triazole antifungal agent . It is generated by the action of cytochrome P450 3A4 . The molecular formula of N-Desalkyl-itraconazole is C31H30Cl2N8O4 and its molecular weight is 649.527 .
Synthesis Analysis
N-Desalkyl-itraconazole is a metabolite of itraconazole, produced via the action of the enzyme cytochrome P450 3A4 . The exact process of synthesis in the human body is complex and involves multiple steps .Molecular Structure Analysis
The molecular structure of N-Desalkyl-itraconazole is complex, with three chiral centers . It is a 1:1:1:1 racemic mixture of four diastereomers, each possessing three chiral centers .Chemical Reactions Analysis
N-Desalkyl-itraconazole is a product of the metabolic action of cytochrome P450 3A4 on itraconazole . It is one of the three major metabolites of itraconazole, the others being hydroxy-itraconazole and keto-itraconazole .Scientific Research Applications
Role in CYP3A4 Inhibition : N-Desalkyl-itraconazole (ND-ITZ), along with other itraconazole metabolites like hydroxy-itraconazole and keto-itraconazole, has been found to contribute significantly to the inhibition of the cytochrome P450 enzyme CYP3A4, which is involved in drug metabolism. This inhibition is important for understanding drug-drug interactions and the metabolism of itraconazole itself. The metabolites of itraconazole, including ND-ITZ, are as potent as or even more potent than itraconazole in inhibiting CYP3A4, which can have clinical significance in the context of drug interactions and adverse effects (Isoherranen et al., 2004).
Effect on Quazepam Metabolism : Research has shown that itraconazole, through its metabolites including ND-ITZ, affects the plasma kinetics of quazepam, a drug used for insomnia. Specifically, itraconazole and its metabolites significantly decreased the peak plasma concentration and area under the plasma concentration-time curve of quazepam's active metabolites, indicating a potential for altered drug efficacy and safety profiles when these substances are co-administered (Kato et al., 2003).
Stereochemical Aspects of Metabolism : The metabolism of itraconazole, including the formation of ND-ITZ, is highly stereoselective both in vitro and in vivo. This study showed that only specific stereoisomers of itraconazole were metabolized by CYP3A4 to produce ND-ITZ and other metabolites. Such stereoselective metabolism can influence the pharmacokinetics and pharmacodynamics of itraconazole (Kunze et al., 2006).
Pharmacokinetics in Clinical Settings : A study developed a method for the simultaneous determination of itraconazole and its metabolites, including ND-ITZ, in human plasma. This method facilitated the understanding of the pharmacokinetics of ND-ITZ in clinical settings, providing insights into the overall behavior of itraconazole and its metabolites in patients (Imoto et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAPZOQKYAPBHI-DLFZDVPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2,4-Triazol-3-one, 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-, rel- | |
CAS RN |
89848-41-9 | |
Record name | N-Desalkyl-itraconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESALKYL-ITRACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.